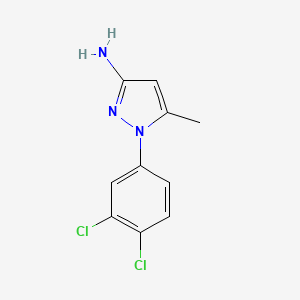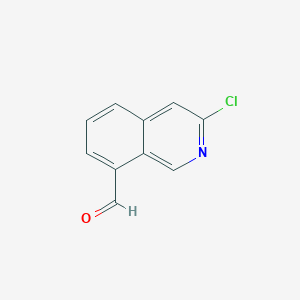
3-Chloroisoquinoline-8-carbaldehyde
Descripción general
Descripción
3-Chloroisoquinoline-8-carbaldehyde is a chemical compound with the molecular formula C10H6ClNO and a molecular weight of 191.61 g/mol . It is a yellow solid.
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring system, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring and a pyridine ring) .Chemical Reactions Analysis
The chemistry of 2-chloroquinoline-3-carbaldehyde, a related compound, has been extensively studied. The synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems have been highlighted .Aplicaciones Científicas De Investigación
Synthesis of Quinoline Derivatives
Research has shown significant advancements in the chemistry of chloroquinoline carbaldehydes, including 3-Chloroisoquinoline-8-carbaldehyde. These compounds are primarily used in the synthesis of various quinoline derivatives. These derivatives have been synthesized through methods like Vilsmeier formulation and aromatic nucleophilic substitution, showcasing their versatility in organic chemistry (Hamama et al., 2018).
Corrosion Inhibition
Quinoline derivatives, including those related to this compound, have been studied for their corrosion inhibition properties. These compounds have demonstrated excellent inhibition abilities for mild steel in acidic environments, following the Langmuir adsorption model. Their effectiveness as mixed-type inhibitors makes them valuable in protecting metals from corrosion (Lgaz et al., 2017).
Antibacterial and Antioxidant Activities
Some derivatives of chloroquinoline carbaldehydes have shown potent antibacterial activity against various bacterial strains. Additionally, these compounds display moderate antioxidant activity, making them potential candidates for therapeutic applications (Zeleke et al., 2020).
Potential in Cancer Therapy
Certain derivatives synthesized from chloroquinoline carbaldehydes, like those related to this compound, may have implications in cancer therapy. They have been studied as inhibitors of AKT1, a protein kinase involved in cancer progression, demonstrating potential therapeutic applications in this field (Ghanei et al., 2016).
Green Chemistry Synthesis
Recent studies have focused on green synthetic methods for chloroquinoline carbaldehydes. These methods include microwave, ultrasound, and grinding/solvent-free techniques, emphasizing the importance of environmentally friendly approaches in chemical synthesis (Patel et al., 2020).
DNA Binding Studies
Chloroquinoline carbaldehyde derivatives have been examined for their ability to interact with DNA. Such studies are crucial for understanding the molecular mechanisms of potential pharmaceutical compounds and their interaction with biological macromolecules (Lamani et al., 2008).
Direcciones Futuras
The future directions for the study of 3-Chloroisoquinoline-8-carbaldehyde could include further exploration of its synthesis methods, chemical reactions, and potential applications. The chemistry of related compounds such as 2-chloroquinoline-3-carbaldehyde has been extensively studied, providing a foundation for future research .
Propiedades
IUPAC Name |
3-chloroisoquinoline-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10-4-7-2-1-3-8(6-13)9(7)5-12-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZMTPFCJXAQDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NC=C2C(=C1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



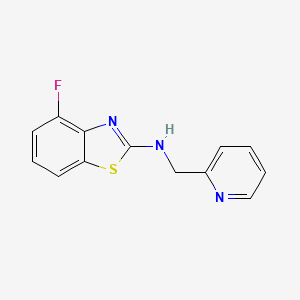
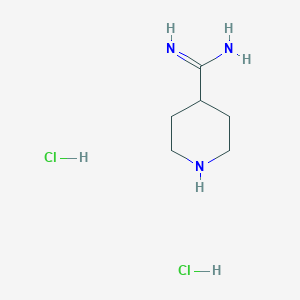

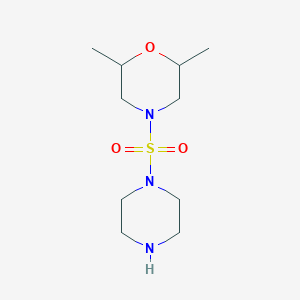
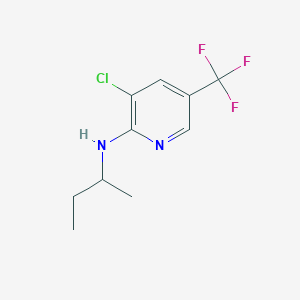
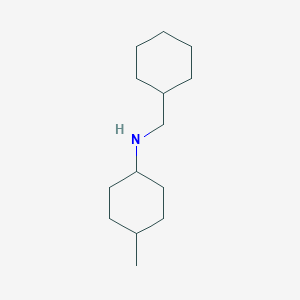
![3-phenyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1461814.png)
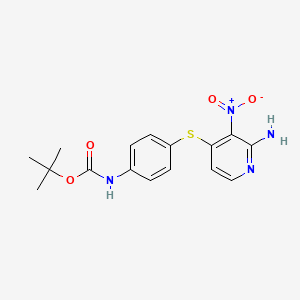
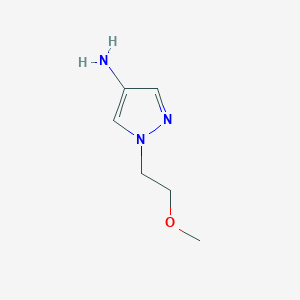
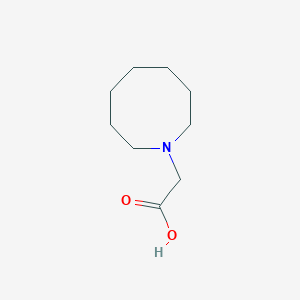
![2-{[(3-Fluorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride](/img/structure/B1461820.png)


